Potency in Patient-Derived Fibroblasts: ML372 vs. SMN2 Reporter Assay Baseline
ML372 demonstrates potent SMN protein elevation in SMA patient-derived fibroblasts with an EC50 of 37 nM, as measured by SMN protein abundance assays . This contrasts with the 12 nM EC50 obtained in the engineered SMN2-luciferase reporter cell line, representing a 3.1-fold difference in apparent potency between recombinant and disease-relevant cellular contexts .
| Evidence Dimension | SMN protein elevation potency (EC50) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | SMN2-luciferase reporter cell line: 12 nM |
| Quantified Difference | 3.1-fold lower potency in patient fibroblasts (37 nM vs. 12 nM) |
| Conditions | SMA patient-derived fibroblasts (EC50 = 37 nM); engineered SMN2-luciferase reporter cell line (EC50 = 12 nM) |
Why This Matters
This quantitative difference informs experimental design by establishing the expected working concentration range in disease-relevant versus engineered cellular models.
